Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate

Kinase Inhibitors Regiochemistry Structure-Activity Relationship

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-50-8) is a critical 2-carboxylate regioisomer building block for selective kinase inhibitor synthesis. Unlike its 3-carboxylate isomer, which inhibits B-Raf (IC₅₀ 1.5 μM), the 2-carboxylate configuration drives divergent kinase selectivity profiles, making it the preferred scaffold for targeting AAK1, NAK family kinases, and macrocyclic inhibitor programs. Sourcing ≥97% purity is strongly recommended to minimize impurity-related side reactions and maximize synthetic yield consistency during scale-up. The hydroxyl and ethyl ester handles enable versatile macrocyclization and derivatization.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 1363405-50-8
Cat. No. B1492438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
CAS1363405-50-8
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=CC(=O)NC2=C1
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13)
InChIKeyMRIVQOCMICUUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-50-8): Structural and Functional Overview


Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-50-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry due to its potent protein kinase inhibitory activity [1]. The compound is characterized by a fused pyrazole-pyrimidine core with a hydroxyl group at the 5-position and an ethyl carboxylate moiety at the 2-position, which provides a unique regiochemical profile compared to its 3-carboxylate isomer . It is primarily utilized as a versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors, and is available from multiple commercial suppliers with varying purity grades .

Why Generic Substitution of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Fails: The Critical Role of Regiochemistry and Purity


Direct substitution of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate with its 3-carboxylate isomer or other in-class analogs is not scientifically valid due to profound differences in biological target engagement and synthetic utility. The 2-carboxylate regioisomer positions the ester group at a distinct location on the pyrazolo[1,5-a]pyrimidine core, which is known to alter kinase selectivity profiles and binding modes [1]. For instance, the 3-carboxylate derivative has been identified as a B-Raf kinase inhibitor with an IC50 of 1.5 μM [2], whereas the 2-carboxylate has not been reported to inhibit B-Raf, suggesting a divergent selectivity profile that is crucial for targeted drug discovery. Furthermore, variations in commercial purity (95% vs. 97%) can impact the reproducibility of synthetic yields and biological assay results, making supplier selection a critical procurement decision .

Product-Specific Quantitative Evidence Guide for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate


Regioisomeric Differentiation: 2-Carboxylate vs. 3-Carboxylate Kinase Selectivity

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate differs from its 3-carboxylate isomer (CAS 1026456-01-8) in kinase inhibition profile. While the 3-carboxylate derivative exhibits B-Raf kinase inhibitory activity (IC50 = 1.5 μM) [1], no B-Raf inhibition has been reported for the 2-carboxylate isomer, indicating that the carboxylate position is a critical determinant of kinase selectivity [2].

Kinase Inhibitors Regiochemistry Structure-Activity Relationship

Commercial Purity Variability and Its Impact on Synthetic Reproducibility

The compound is commercially available at varying purity levels, which can directly affect the outcome of subsequent synthetic steps. For example, Combi-Blocks supplies the compound at 95% purity , while Leyan offers a higher 97% purity grade . This 2% difference can be significant in multi-step syntheses where impurity accumulation may reduce yield or necessitate additional purification.

Procurement Purity Synthetic Reproducibility

Aqueous Solubility Profile: A Key Physicochemical Differentiator

The compound's aqueous solubility has been experimentally determined to be 38 μg/mL (at unspecified pH) [1]. While direct comparator data for the 3-carboxylate isomer is not available in the same study, this value provides a baseline for formulation and assay development, as pyrazolo[1,5-a]pyrimidines generally exhibit low aqueous solubility [2].

Physicochemical Properties Solubility ADME

Best Research and Industrial Application Scenarios for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate


Medicinal Chemistry: Design of Selective Kinase Inhibitors

The distinct 2-carboxylate regioisomer serves as a critical starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its lack of B-Raf inhibition (as opposed to the 3-carboxylate isomer) makes it a preferred scaffold for targeting alternative kinases, thereby enabling the development of more selective therapeutic candidates [1].

Chemical Biology: Synthesis of Macrocyclic Kinase Inhibitors

This compound is a key building block in the construction of macrocyclic kinase inhibitors, such as those targeting AAK1 and NAK family kinases. Its hydroxyl and ester functionalities provide versatile handles for macrocyclization and further derivatization, which are essential for achieving potent and selective inhibition [2].

Procurement and Quality Control: Ensuring Synthetic Reproducibility

When sourcing this compound for multi-step synthesis, selecting a supplier offering ≥97% purity (e.g., Leyan) can minimize the risk of impurity-related side reactions and improve overall yield consistency. This is particularly important in scale-up operations where small purity differences can have a magnified impact on cost and efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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